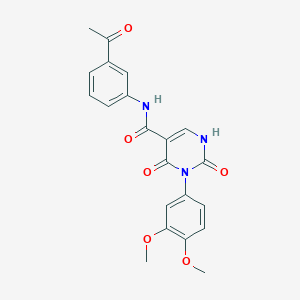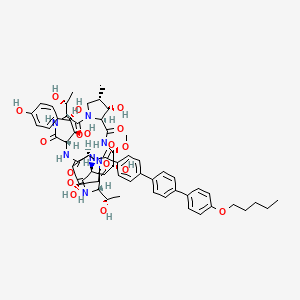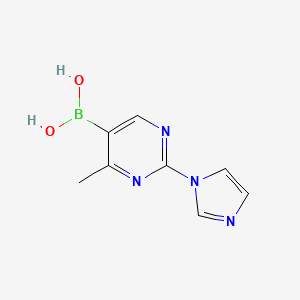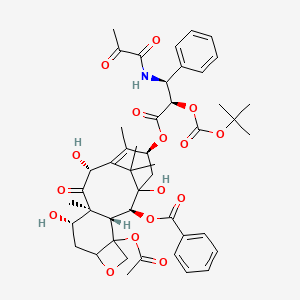![molecular formula C13H9ClN2O2 B14093240 Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- CAS No. 38501-84-7](/img/structure/B14093240.png)
Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- typically involves the diazotization of 2-chloroaniline followed by coupling with salicylaldehyde. The reaction conditions generally include:
Diazotization: 2-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with salicylaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control to ensure the formation of the diazonium salt.
Efficient Coupling: Employing continuous flow reactors to facilitate the coupling reaction, thereby increasing yield and reducing reaction time.
化学反応の分析
Types of Reactions
Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzaldehyde derivatives with a carbonyl group.
Reduction: Formation of 2-chloroaniline and salicylaldehyde derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
科学的研究の応用
Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
Benzaldehyde, 4-[(2-chlorophenyl)azo]-2-hydroxy-: Similar structure but with the azo group at a different position.
Benzaldehyde, 5-[(4-chlorophenyl)azo]-2-hydroxy-: Similar structure but with a different substitution pattern on the phenyl ring.
Benzaldehyde, 5-[(2-bromophenyl)azo]-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is unique due to the specific positioning of the 2-chlorophenylazo group and the hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various applications.
特性
CAS番号 |
38501-84-7 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC名 |
5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H |
InChIキー |
ZPOXHEZPUFKFGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ditert-butyl (10R)-4-(2-hydroxyphenyl)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8,12-dicarboxylate](/img/structure/B14093157.png)
![3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol](/img/structure/B14093158.png)
![N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B14093161.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093163.png)
![Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B14093171.png)
![methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B14093179.png)

![(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid](/img/structure/B14093199.png)


![2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14093229.png)
![2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14093231.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093233.png)

